molecular formula C16H12O3 B577077 4-Hydroxy-3-benzylcoumarin CAS No. 15074-18-7

4-Hydroxy-3-benzylcoumarin

Cat. No.: B577077
CAS No.: 15074-18-7
M. Wt: 252.26 g/mol
InChI Key: AEIVRFFWQSJCAR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxy-3-benzylcoumarin, like other coumarin derivatives, is a promising pharmacophore for the development of novel anticancer drugs . The primary targets of this compound are cancer cells, where it interacts with various cellular components to exert its anticancer effects . .

Mode of Action

Coumarin derivatives are known to interact with their targets in cancer cells, leading to changes that inhibit the growth and proliferation of these cells . The hybridization of coumarin with other anticancer pharmacophores has emerged as a potent breakthrough in cancer treatment, aiming to decrease side effects and increase efficiency .

Biochemical Pathways

Coumarins, including this compound, are secondary metabolites made up of benzene and α-pyrone rings fused together . They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders Coumarins are known to affect various biochemical pathways related to cell growth, proliferation, and apoptosis .

Pharmacokinetics

The unique physicochemical characteristics of coumarin derivatives, including their ease of transformation into a wide range of functionalized coumarins during synthesis, suggest that they may have favorable adme properties .

Result of Action

Coumarin derivatives are known to have numerous biological and therapeutic properties . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . In the context of cancer treatment, they are known to inhibit the growth and proliferation of cancer cells .

Action Environment

The action of this compound, like other coumarin derivatives, can be influenced by environmental factors. For instance, advanced oxidative processes (AOP) are radical reactions of toxic contaminants with environmental free radicals, ideally leading to less toxic products . Environmental discharge of these coumarin derivatives, commonly known as 4-hydroxycoumarins, is therefore a major concern .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-hydroxy-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of 3-Benzyl-4-hydroxy-2H-chromen-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

3-benzyl-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVRFFWQSJCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715769
Record name 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15074-18-7
Record name 3-Benzyl-4-hydroxycoumarin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-benzylcoumarin
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Record name 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one
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Record name 3-benzyl-4-hydroxy-2H-chromen-2-one
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Record name 4-HYDROXY-3-BENZYLCOUMARIN
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Synthesis routes and methods I

Procedure details

Triethylammonium formate (TEAF) was prepared by adding TEA (20.0 mL) to formic acid (16.5 mL) with ice cooling. To TEAF was added benzaldehyde (3.78 mL) and 4-hydroxy-chromen-2-one (6.0 g) and the resulting mixture was heated to 130–140° C. for 3 hours, cooled to room temperature, diluted with water, and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4 and conc. in vacuo to give a light yellow solid. The crude solid was recrystallized from EtOH to give 3-Benzyl-4-hydroxy-chromen-2-one as a white solid (1.95 g).
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Synthesis routes and methods II

Procedure details

Scheme 2 provides an alternative synthesis of C-3 substituted 4-hydroxycoumarins when R1 is aryl groups. 4-hydroxycoumarin and an aromatic aldehyde can be heated in a mixture of triethylamine and formic acid (2:5 molar ratio) to give 3-benzyl-4-hydroxycoumarin, which was in turn treated with 2.2 eq. of BuLi and quenched with carbon dioxide to give coumarin substituted phenyl-acetic acid. Corresponding esters can be obtained by treating the acid with various alcohols in the presence of concentrated sulfuric acid.
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C-3 substituted 4-hydroxycoumarins
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